molecular formula C22H20ClFN2O3S B12456507 N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12456507
M. Wt: 446.9 g/mol
InChI Key: ZFPYWDDNHBIYHU-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including chloro, methyl, fluorophenyl, and sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, leading to the formation of the desired compound.

    Coupling Reactions: These reactions involve the coupling of two different organic molecules to form a new compound with the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: These reactors are used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: These reactors are used for large-scale production, providing efficient and consistent synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substituting Agents: Such as halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH^-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:

    N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)glycinamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    N~2~-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)sulfonylglycinamide: Lacks the fluorophenyl group, leading to variations in biological activity.

    N~2~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Lacks the chloro and methyl groups, affecting its overall chemical behavior.

The uniqueness of N2-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClFN2O3S

Molecular Weight

446.9 g/mol

IUPAC Name

2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H20ClFN2O3S/c1-15-6-10-20(11-7-15)30(28,29)26(21-12-17(23)9-8-16(21)2)14-22(27)25-19-5-3-4-18(24)13-19/h3-13H,14H2,1-2H3,(H,25,27)

InChI Key

ZFPYWDDNHBIYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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